molecular formula C7H13ClO2 B14357336 2-Methylpentan-2-yl carbonochloridate CAS No. 90196-28-4

2-Methylpentan-2-yl carbonochloridate

Cat. No.: B14357336
CAS No.: 90196-28-4
M. Wt: 164.63 g/mol
InChI Key: SOANSRQQNXHNRD-UHFFFAOYSA-N
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Description

2-Methylpentan-2-yl carbonochloridate (CAS: Not explicitly listed in evidence; systematic name: carbonochloridic acid 2-methylpentan-2-yl ester) is a branched alkyl chloroformate characterized by a tertiary pentyl group attached to the carbonyl chloride moiety. This structure confers unique steric and electronic properties, distinguishing it from linear or less substituted analogs. Chloroformates, in general, are reactive intermediates widely used in organic synthesis for esterification, peptide coupling, and as acylating agents . The bulky 2-methylpentan-2-yl group may influence reactivity by hindering nucleophilic attack, a critical factor in its applications and stability.

Properties

CAS No.

90196-28-4

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

2-methylpentan-2-yl carbonochloridate

InChI

InChI=1S/C7H13ClO2/c1-4-5-7(2,3)10-6(8)9/h4-5H2,1-3H3

InChI Key

SOANSRQQNXHNRD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentan-2-yl carbonochloridate can be synthesized through the reaction of 2-methylpentan-2-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-methylpentan-2-yl carbonochloridate involves the continuous feeding of 2-methylpentan-2-ol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-yl carbonochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpentan-2-yl carbonochloridate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylpentan-2-yl carbonochloridate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The reactivity and stability of chloroformates are heavily influenced by their substituents. Below is a comparative analysis with structurally related carbonochloridates:

Compound Molecular Formula Substituent Type Boiling Point (°C) Solubility Stability in H2O Key Reference
2-Methylpentan-2-yl carbonochloridate C7H11ClO2 Tertiary alkyl ~120–125 (estimated) Low in polar solvents Moderate (hydrolysis-prone)
Benzyl carbonochloridate C8H7ClO2 Aromatic (benzyl) 192–195 Low Low (reacts rapidly)
Methyl carbonochloridate C2H3ClO2 Primary alkyl 69–70 Reacts violently Very low
1-Phenylethyl carbonochloridate C9H9ClO2 Secondary alkyl/aryl 150–155 Low Moderate

Key Observations:

  • Steric Effects: The tertiary alkyl group in 2-methylpentan-2-yl carbonochloridate reduces electrophilicity at the carbonyl carbon compared to methyl or benzyl analogs, slowing hydrolysis and nucleophilic substitution .
  • Boiling Points: Bulkier substituents (e.g., benzyl, 2-methylpentan-2-yl) increase boiling points due to stronger van der Waals interactions.
  • Hydrolysis Stability: Tertiary derivatives like 2-methylpentan-2-yl carbonochloridate exhibit slower hydrolysis than primary analogs (e.g., methyl), making them more suitable for reactions requiring controlled acylation .

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